

Application Note: Time-Resolved In Vitro Actomyosin Motility Assay Using Caged ATP

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Compound of Interest

Compound Name: *DMNPE-caged ATP diammonium salt*
Cat. No.: *B1150245*

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Abstract & Introduction

The standard in vitro motility assay (IVMA) is the gold standard for characterizing the chemomechanical properties of myosin motors. However, traditional flow-cell assays suffer from a "mixing dead time" (seconds to minutes) caused by the diffusion of ATP into the chamber. This delay masks the pre-steady-state kinetics and the immediate mechanical response of the actomyosin complex to energization.

This guide details the protocol for an IVMA with Caged ATP (specifically P³-1-(2-nitro)phenylethyladenosine 5'-triphosphate, or NPE-caged ATP).[1] By loading the flow cell with biologically inactive ATP and releasing it via a microsecond UV flash, researchers can synchronize the onset of molecular motor activity, allowing for the measurement of acceleration transients and lag phases that are impossible to capture with perfusion methods.

Mechanism of Action

The "Cage"

NPE-caged ATP carries a 1-(2-nitrophenyl)ethyl group attached to the gamma-phosphate of ATP.[2] This steric bulk prevents the myosin active site from hydrolyzing the nucleotide.

The Release

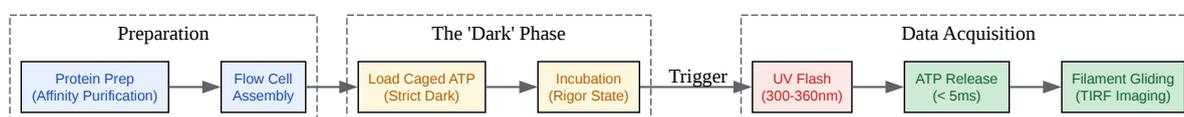
Upon irradiation with near-UV light (300–360 nm), the nitrobenzyl group undergoes a photochemical cleavage (aci-nitro decay), releasing free ATP and a nitroso-ketone byproduct.

- Quantum Yield: ~0.63 (High efficiency).

- Release Rate:

(Faster than the myosin turnover rate, ensuring the chemistry is not the rate-limiting step).

Diagram: Flash Photolysis Workflow



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Figure 1: Experimental workflow for Caged ATP Motility. Note the critical "Dark Phase" to prevent premature activation.

Experimental Setup & Hardware

Optical Configuration

- Microscope: Inverted microscope equipped for Total Internal Reflection Fluorescence (TIRF).
- Excitation: 532 nm or 488 nm laser (for Rhodamine/Phalloidin actin).
- Flash System:
 - Source: Xenon flash lamp or Nd:YAG laser (frequency tripled to 355 nm).
 - Coupling: UV light must be coupled into the back aperture of the objective or introduced via a dedicated condenser from above.

- Dichroic Mirror: Must reflect UV (<400 nm) while transmitting visible fluorescence, or vice-versa depending on the light path.
- Camera: EMCCD or sCMOS capable of high frame rates (>30 fps) to capture the immediate onset of motion.

Flow Cell Construction

- Surface: Nitrocellulose-coated coverslips (0.1–1.0% in amyl acetate).[3] Nitrocellulose is superior to silanization for HMM (Heavy Meromyosin) as it preserves motor function and orientation.
- Spacers: Double-sided tape or grease to create a channel volume of ~10–20 μL .

Reagent Preparation

A. Buffer Systems[5]

- Assay Buffer (AB): 25 mM Imidazole (pH 7.4), 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA.
- Scavenger System (Critical): Oxygen causes rapid photobleaching and can degrade caged compounds.
 - Glucose Oxidase (0.1 mg/mL)[4][5]
 - Catalase (0.02 mg/mL)[4][5]
 - Glucose (3 mg/mL)
 - Antioxidant: DTT (10 mM) or BME. Note: Prepare fresh. Old DTT can reduce the quantum yield of some cages, though NPE is relatively robust.

B. Protein Purification (The "Expert" Step)

Problem: Non-functional ("dead") myosin heads bind actin tightly in a rigor state but do not release, acting as "brakes" in the assay. Solution: Affinity Purification.

- Mix HMM (Heavy Meromyosin) with F-actin and 1 mM ATP.

- Centrifuge at 100,000 x g for 20 mins (Airfuge or Ultracentrifuge).
- Result: Dead heads bind actin and pellet; functional heads remain in the supernatant with ATP. Use the supernatant immediately.

C. Caged ATP Stock

- Dissolve NPE-caged ATP in AB buffer to 10–20 mM stock.
- Verify Concentration: Use UV absorbance ().
- Storage: Aliquot and store at -80°C. Protect from light at all times.

Protocol: The Caged ATP Gliding Assay

Pre-requisite: All steps involving Caged ATP must be performed in a darkened room with red safety lighting.

Step 1: Surface Immobilization

- Perfuse HMM (0.1 - 0.5 mg/mL) into the nitrocellulose flow cell.
- Incubate for 2 minutes.
- Wash with BSA Blocking Buffer (AB + 1 mg/mL BSA) to passivate remaining surface area.

Step 2: Actin Loading

- Perfuse unlabeled sheared actin (1 μ M) if "blocking actin" is required (optional, if affinity purification was skipped).
- Perfuse Rhodamine-Phalloidin labeled F-actin (10–20 nM).
- Wash with AB buffer to remove unbound actin.
- Observation: At this stage, actin filaments should be bound to the surface in a static "rigor" state.

Step 3: Caged ATP Activation Mix

Prepare the final motility buffer in the dark:

- AB Buffer (with MgCl₂)
[6][4]
- 0.5% Methylcellulose (prevents actin diffusion away from the surface)
- Oxygen Scavenger System[7]
- 2.0 mM Caged ATP (Excess concentration ensures that upon flashing, the released ATP is not limiting).

Step 4: The Flash Experiment

- Mount the slide on the TIRF microscope.
- Focus on the actin filaments (they should be stationary).
- Start image acquisition (Video mode).
- Trigger UV Flash ($t = 0$).
- Record for 10–30 seconds.

Data Analysis & Interpretation

Unlike standard assays where velocity is constant, flash assays allow you to see the transition from rigor to movement.

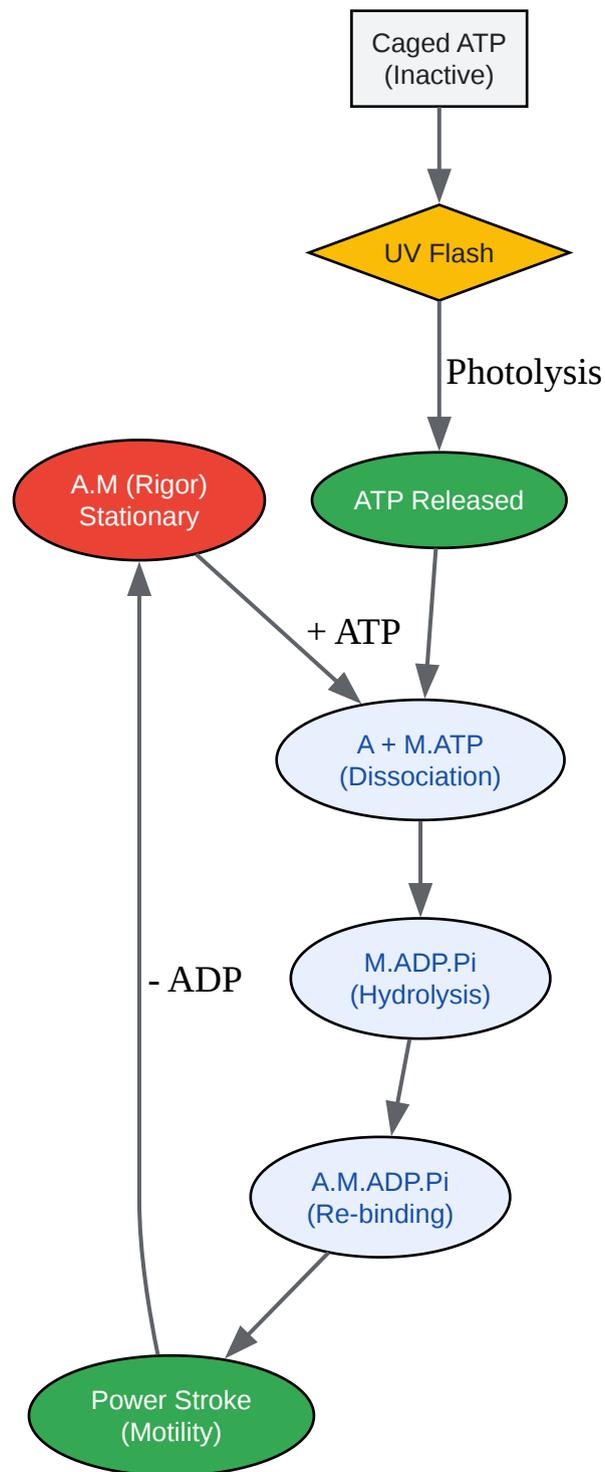
Key Parameters Table

Parameter	Standard Assay (Flow)	Caged ATP Assay (Flash)	Significance
Start Time ()	Undefined (mixing dependent)	Precise (Flash time)	Allows pre-steady state analysis.
Lag Phase	N/A	< 50 ms (typical)	Time for ATP binding and rigor release.
Velocity Rise	Slow/Gradual	Instantaneous	Indicates rapid equilibrium of the actomyosin cycle.
ATP Concentration	Constant	Step-change	Mimics physiological "switch-on".

Logic of Motion

- Pre-Flash: Filaments are rigid (Rigor state).
- Flash: ~20-30% of Caged ATP converts to ATP (depending on flash power).
- Release: ATP binds myosin
 - Actomyosin dissociates
 - Hydrolysis
 - Re-attachment
 - Power Stroke.
- Observation: Filaments usually dissociate momentarily (diffuse slightly) before grabbing and gliding, or immediately start gliding if methylcellulose is present.

Molecular Pathway Diagram



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Figure 2: The Actomyosin ATPase cycle triggered by flash photolysis.

Troubleshooting & Controls

Issue: No movement after flash

- Cause 1:Dead Heads. If the surface is crowded with inactive myosin, the functional ones cannot overcome the drag.
 - Fix: Repeat affinity purification (Step 4B).
- Cause 2:Insufficient UV Power. The flash did not uncage enough ATP.
 - Fix: Calibrate flash with a UV meter or use a chemical actinometer.
- Cause 3:Bad Caged ATP.
 - Fix: Run a control by adding apyrase to the stock; if phosphate is generated without UV, the stock is hydrolyzed.

Issue: Movement before flash

- Cause:Ambient Light.
 - Fix: Ensure all prep is done under red light. Check microscope condenser for stray UV/Blue light leakage.
- Cause:Contaminating ATP.
 - Fix: Treat Caged ATP stock with Hexokinase + Glucose for 10 mins to scavenge trace free ATP before use.

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